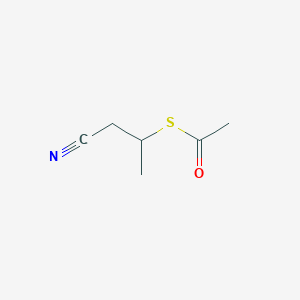![molecular formula C15H17NO2S B12556842 N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide CAS No. 189756-18-1](/img/structure/B12556842.png)
N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide is a complex organic compound with a unique structure that includes a naphtho-thiophene core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-derivatives, while reduction reactions may produce hydroxy-derivatives .
Scientific Research Applications
N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphtho-thiophene derivatives and related heterocyclic compounds. Examples include:
- 1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins
- N-methyl-3-oxo-3-(thiophen-2-yl)propanamide .
Uniqueness
N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
189756-18-1 |
|---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(8-oxo-3,5,6,7-tetrahydro-2H-benzo[f][1]benzothiol-7-yl)propanamide |
InChI |
InChI=1S/C15H17NO2S/c1-2-14(17)16-12-4-3-9-7-10-5-6-19-13(10)8-11(9)15(12)18/h7-8,12H,2-6H2,1H3,(H,16,17) |
InChI Key |
SVOLXFVMFFZDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC2=CC3=C(C=C2C1=O)SCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)


![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)




![2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-](/img/structure/B12556835.png)
